3(2H)-Benzofuranone, 6-(phenylmethoxy)-

Description

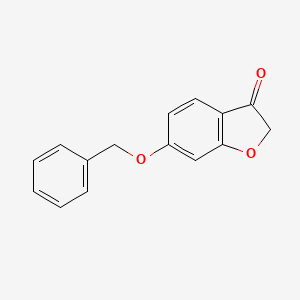

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHOIWIKUDSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442809 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139149-21-6 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 2h Benzofuranone, 6 Phenylmethoxy Derivatives

Impact of Substituent Position and Nature on Biological Activitiesmedcraveonline.comnih.govnih.govnih.gov

The biological profile of 6-(phenylmethoxy)-3(2H)-benzofuranone derivatives is profoundly influenced by the nature and position of various substituents on the benzofuranone core and its associated phenyl rings. Structure-activity relationship (SAR) studies have demonstrated that minor structural alterations can lead to significant changes in potency and selectivity. nih.govnih.gov

Benzyl (B1604629)/Benzyloxy Moiety Influence

The benzyloxy group at the C-6 position is a defining feature of the parent compound and plays a significant role in its activity. This moiety can influence the molecule's lipophilicity and its ability to form interactions within biological targets. In related aurone (B1235358) structures, which are isomers of flavones, the presence and substitution pattern of a benzyloxy group on the benzylidene ring (the B-ring) are critical for activity. For instance, a synthetic aurone derivative, (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, has demonstrated notable antibacterial activity, particularly against gram-positive bacteria. ijper.org This suggests that the benzyloxy group contributes significantly to the compound's interaction with bacterial targets.

A-Ring Substitutions (e.g., at C-4, C-6)medcraveonline.comnih.gov

Substitutions on the fused benzene (B151609) ring (A-ring) of the benzofuranone scaffold are crucial determinants of biological activity.

C-6 Position : The substitution at the C-6 position is particularly important. SAR studies on related benzofuran (B130515) derivatives have shown that a hydroxyl group at C-6 is essential for antibacterial activities. rsc.org Similarly, the presence of a methoxy (B1213986) group at C-6, as seen in derivatives like (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one, can confer potent antimicrobial and anti-inflammatory properties. ijper.org In studies of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a compound with a methyl group at C-3 and a methoxy group at C-6 showed significantly higher antiproliferative potency compared to unsubstituted or C-7 substituted analogues. nih.gov

C-4 Position : The C-4 position also represents a key site for modification. The addition of a fluorine atom at the C-4 position of a 2-benzofuranyl group attached to an amiloride (B1667095) derivative resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov

The following table summarizes the influence of A-ring substitutions on the biological activity of benzofuranone derivatives.

| Position | Substituent | Observed Effect on Bioactivity |

| C-6 | Hydroxyl (-OH) | Essential for certain antibacterial activities. rsc.org |

| C-6 | Methoxy (-OCH₃) | Enhances antiproliferative, antimicrobial, and anti-inflammatory potency. nih.govijper.org |

| C-4 | Fluorine (-F) | Can significantly increase inhibitory potency against specific enzymes like uPA. nih.gov |

B-Ring Substitutions (e.g., at C-3', C-4')medcraveonline.comnih.gov

For derivatives featuring a 2-benzylidene moiety (aurones), substitutions on the external phenyl ring (B-ring) are critical for modulating activity. The electronic properties and steric bulk of these substituents can dictate the compound's interaction with target proteins.

Halogenation of the B-ring is a common strategy to enhance cytotoxic properties, attributed to the hydrophobic and electron-donating characteristics of halogens. nih.gov Studies have consistently shown that the position of the halogen atom is influential, with maximum activity often observed when the substituent is placed at the para-position (C-4') of the phenyl ring. nih.gov For example, in a series of 3-arylbenzofuranone derivatives developed as potential agents for Alzheimer's disease, substitutions on the 3-aryl ring (equivalent to the B-ring) were key to their selective acetylcholinesterase inhibitory activity. tandfonline.com

Exocyclic Double Bond Configuration (Z-Isomer Predominance)

In aurones, which are 2-benzylidene-1-benzofuran-3(2H)-ones, the benzofuranone ring is connected to a phenyl ring via an exocyclic double bond. ijper.org This structural feature introduces the possibility of geometric isomerism (E/Z). Research indicates that these compounds predominantly exist as the thermodynamically more stable (Z)-isomer. ijper.org This stereochemical configuration is often crucial for biological activity, as the specific three-dimensional arrangement of the rings dictates the molecule's ability to fit into the binding site of a biological target. The defined geometry of the (Z)-isomer ensures an optimal orientation of the A and B rings for interaction with receptors or enzymes.

Stereochemical Considerations and Enantioselectivity in Activity

When a chiral center is present in the benzofuranone derivative, the stereochemistry can have a profound impact on biological activity. Enantiomers of the same compound can exhibit significantly different potencies and even different pharmacological effects. This enantioselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which preferentially bind one enantiomer over the other.

A study on benzofuranone derivatives isolated from the mangrove-derived fungus Eurotium rubrum led to the identification of enantiomers of a 2-benzofuran-1(3H)-one derivative. nih.gov The evaluation of their DPPH radical scavenging activities revealed that the different stereoisomers possessed potent, but distinct, antioxidant capabilities, highlighting the importance of absolute configuration in determining biological function. nih.gov The synthesis of chiral 2,2'-substituted benzofuran-3-one derivatives often requires asymmetric catalysis to produce the desired enantiomer with high selectivity, underscoring the recognition of stereochemistry as a critical factor in medicinal chemistry. researchgate.net

Correlation of Structural Features with Specific Bioactivitiesnih.govnih.govnih.gov

The specific combination of structural features in 6-(phenylmethoxy)-3(2H)-benzofuranone derivatives correlates directly with distinct biological activities. By analyzing SAR data, a clearer picture emerges of the architecture required for targeting specific disease pathways.

Anticancer Activity : For antiproliferative effects, a methoxy group at the C-6 position combined with a methyl group at C-3 significantly enhances potency. nih.gov Furthermore, substitutions on the A-ring at positions C-4, C-5, and C-7 have been shown to impact antiproliferative activity. nih.gov The introduction of hydrophilic groups, such as piperidine, can improve physicochemical properties and selective inhibition of pathways like HIF-1. nih.gov

Antimicrobial Activity : The presence of a hydroxyl group at C-6 is considered a key feature for antibacterial activity. rsc.org In aurone derivatives, a benzyloxy group on the B-ring contributes to activity against gram-positive bacteria, while a 6-methoxy group on the A-ring confers broad antimicrobial effects. ijper.org

Anti-inflammatory Activity : The (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one derivative has demonstrated the ability to suppress the expression of inflammatory cytokines, indicating that the 6-methoxy group is a favorable feature for anti-inflammatory action. ijper.org

The table below correlates specific structural patterns with observed biological activities.

| Structural Feature(s) | Correlated Bioactivity |

| 6-Methoxy group on A-ring | Anti-inflammatory, Antimicrobial, Antiproliferative nih.govijper.org |

| 6-Hydroxy group on A-ring | Antibacterial rsc.org |

| Halogen at C-4' of B-ring | Enhanced Cytotoxicity nih.gov |

| (Z)-configuration of exocyclic double bond | Essential for aurone bioactivity ijper.org |

| Specific enantiomeric configuration | Determines potency and selectivity (e.g., antioxidant activity) nih.gov |

Biological Activities and Preclinical Investigations

Anti-inflammatory Properties

Derivatives of the 3(2H)-benzofuranone core structure, known as aurones, have demonstrated notable anti-inflammatory capabilities. ijper.orgnih.gov The mechanism of action often involves the inhibition of key pro-inflammatory mediators. For instance, some aurones are reported to inhibit the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal in many inflammatory diseases. nih.gov They can also counteract the activity of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are significant pro-inflammatory molecules. nih.gov

A synthetic aurone (B1235358) derivative, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, has been shown to exert anti-inflammatory effects in both human (THP-1) and murine (RAW 264.7) macrophage-like cells. ijper.org This compound effectively suppresses the expression of inflammatory cytokines, such as TNF-α, at the transcriptional level following induction by lipopolysaccharide (LPS). ijper.org Similarly, other benzofuranoid derivatives isolated from Eupatorium cannabinum have shown inhibitory effects on superoxide anion generation and elastase release in human neutrophils, further highlighting the anti-inflammatory potential of this chemical family. nih.gov Another related compound, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, was found to inhibit the 5-lipoxygenase enzyme and subsequent leukotriene synthesis, which are key components of inflammatory pathways. nih.gov

Antimicrobial Efficacy

The benzofuranone scaffold is a core component of many compounds exhibiting a broad range of antimicrobial activities. ijper.org Aurones, a subclass of these compounds, are designated by plants as phytoalexins, which serve as a defense mechanism against various infections. ijper.org Research has confirmed that synthetic analogues of these natural products are promising bioactive agents with a wide spectrum of antimicrobial effects. ijper.org

Numerous studies have demonstrated the potent antibacterial properties of 3(2H)-benzofuranone derivatives against a variety of bacterial strains, including those resistant to conventional antibiotics. nih.govnih.gov The activity is often influenced by the specific substitutions on the benzofuranone ring. nih.gov

For example, a synthetic aurone derivative, (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, showed high antibacterial activity specifically against Gram-positive bacteria. ijper.org Another novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was found to selectively inhibit the growth of several strains, including Pseudomonas aeruginosa (a Gram-negative bacterium) and various strains of Staphylococcus aureus (a Gram-positive bacterium), such as methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants. researchgate.net

Further studies on AU-23 quantified its effectiveness. It demonstrated a bactericidal effect on MSSA ATCC 25923 and P. aeruginosa ATCC 9027, while exhibiting a bacteriostatic effect on MRSA ATCC 33591 and MRSA ATCC 43300. researchgate.net The antibacterial potency of AU-23 was observed to be most significant against Gram-positive bacteria. ijper.org

Table 1: Antibacterial Activity of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)

| Bacterial Strain | Type | Inhibition Zone (mm) at 30 µ g/disc | Positive Control |

|---|---|---|---|

| MRSA ATCC 43300 | Gram-Positive | 18.33 ± 0.4 | Vancomycin |

| MSSA ATCC 25923 | Gram-Positive | 14.67 ± 0.6 | Vancomycin |

| MRSA ATCC 33591 | Gram-Positive | 13.50 ± 0.3 | Vancomycin |

Data sourced from research on the synthetic aurone derivative AU-23. ijper.org

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Certain 3(2H)-benzofuranone derivatives have shown promise in combating these structures. The synthetic aurone AU-23, for instance, proved to be an effective inhibitor of biofilm formation. ijper.org

In studies involving mono-microbial biofilms, AU-23 significantly reduced metabolically active cells in a dose-dependent manner. ijper.org The compound demonstrated a notable anti-biofilm effect against both the Gram-positive MSSA ATCC 25923 and the Gram-negative P. aeruginosa ATCC 9027. ijper.org However, its efficacy was diminished against polymicrobial biofilms where the two strains were co-cultured. ijper.org Some aurone derivatives have also demonstrated anti-biofilm activity against fungal pathogens like Candida species. nih.gov

Table 2: Anti-biofilm Activity of AU-23 at MIC (500 µg/mL)

| Bacterial Strain | Biofilm Type | Inhibition Rate (%) |

|---|---|---|

| MSSA ATCC 25923 | Mono-microbial | 64% |

| P. aeruginosa ATCC 9027 | Mono-microbial | 59% |

Data reflects the inhibition of metabolically active cells compared to an untreated control. ijper.org

The antifungal properties of the aurone class of compounds have been investigated against a range of fungal pathogens. They are reported to be particularly effective against species such as Aspergillus fumigatus, Aspergillus niger, Trichoderma virdie, and Penicillium chrysogenum. nih.gov

Research into their efficacy against Candida albicans has highlighted the importance of the 2-arylidene moiety for antifungal activity. nih.gov Additionally, a novel series of hybrid molecules combining benzofuran (B130515) and isoxazole units has been synthesized and evaluated for in vitro antifungal activity, with four of the synthesized products showing high activity against all tested fungal strains. nih.gov

The 3(2H)-benzofuranone scaffold has also been explored for its potential as an antiviral agent. nih.gov Notably, aurones have been investigated for their ability to combat the Hepatitis C virus (HCV). The mechanism of action for some of these derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov Theoretical molecular docking studies have also been used to investigate the potential interaction of benzofuranone derivatives with essential proteins of the SARS-CoV-2 virus, suggesting a possible avenue for the development of novel antiviral drugs. dergipark.org.tr

Several derivatives of 3(2H)-benzofuranone have demonstrated significant antimalarial properties. nih.gov A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

The results showed that derivatives containing 5-nitroimidazole and 4-nitroimidazole groups were highly selective and active against the resistant parasites. nih.govnih.gov In contrast, 5-nitrofuran and 5-nitrothiophene derivatives were more potent against the drug-sensitive strain. nih.govnih.gov These findings suggest that the 3(2H)-benzofuranone core could serve as a valuable scaffold for the development of new antimalarial agents to combat drug-resistant malaria. bohrium.com

Antiparasitic Activity

Derivatives of the 3(2H)-benzofuranone scaffold have demonstrated notable efficacy against various parasites, particularly Leishmania species. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives were investigated for their antileishmanial activity against Leishmania major promastigotes and Leishmania donovani axenic amastigotes. nih.govnih.gov Several analogues exhibited prominent activity, with some compounds showing significantly superior efficacy against L. donovani compared to L. major. nih.govnih.gov

For instance, the compound (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone demonstrated the highest activity against L. donovani anti-axenic amastigotes with an IC50 of 0.016 μM. nih.govnih.govresearchgate.net The mechanism of action is believed to involve bioactivation by nitroreductase enzymes within the parasite, leading to the formation of cytotoxic metabolites. nih.govnih.gov The benzofuranone moiety itself was found to be crucial for this antiparasitic activity. nih.gov These findings highlight the potential of the benzofuranone core structure as a template for the development of new antiparasitic agents.

Table 1: Antileishmanial Activity of a Benzofuranone Derivative

| Compound | Parasite Strain | IC50 (μM) |

|---|

Antitumor and Anticancer Potential

The benzofuran scaffold is a core component of numerous natural and synthetic compounds with significant anticancer properties. nih.govrsc.orgresearchgate.net Derivatives of 3(2H)-benzofuranone have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govsmolecule.commdpi.com These compounds have shown inhibitory effects against a wide range of human cancer cell lines, including those for lung, cervical, breast, and pancreatic cancers. nih.govnih.gov

One study highlighted that 4,6-di(benzyloxy)-3-phenylbenzofuran, a related structure, showed excellent selectivity and inhibition against Pin1, an enzyme implicated in multiple human cancers, with an IC50 value of 0.874 μM. nih.gov Other research has focused on benzofuran-based chalcone derivatives as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov These derivatives displayed significant anticancer activity against HCC1806, HeLa, and A549 cell lines. nih.gov The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest. nih.govnih.gov The versatility of the benzofuran ring allows for structural modifications that can enhance cytotoxic activity against various tumor cells, making it a promising scaffold for the development of novel anticancer agents. mdpi.comsemanticscholar.org

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Derivative Class | Target/Cell Line | Activity/IC50 |

|---|---|---|

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Enzyme | 0.874 μM |

| 3-methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 μM |

Antioxidant Properties

Benzofuranone derivatives have been recognized for their antioxidant capabilities. smolecule.com The core structure is amenable to substitutions that can enhance its ability to scavenge free radicals and protect cells from oxidative stress. nih.govmdpi.com Studies on various benzofuran derivatives have demonstrated their potential to inhibit lipid peroxidation and scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.gov

For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant activities. nih.gov One derivative, compound 1j (with an -OH substitution), showed appreciable antioxidant effects, inhibiting lipid peroxidation by 62% and DPPH radical formation by 23.5% at a concentration of 100 μM. nih.gov Similarly, newly synthesized 2,6-disubstituted benzofuran-3-one analogues exhibited good antioxidative activity in neuronal cells. nih.gov This antioxidant property is considered a key mechanism contributing to the neuroprotective effects observed in some of these compounds. nih.govnih.gov

Table 3: Antioxidant Activity of a Benzofuran-2-carboxamide (B1298429) Derivative

| Compound | Assay | Inhibition at 100 μM |

|---|---|---|

| Compound 1j | Lipid Peroxidation (LPO) | 62% |

Other Reported Activities

The benzofuranone structure is found in aurones, a class of flavonoids that have been investigated for their anti-diabetic properties. nih.gov Research has indicated that compounds containing the benzofuran moiety possess significant antidiabetic potential. nih.gov Synthetic aurone analogues and other benzofuran derivatives have shown promise in regulating diabetes mellitus and its complications. nih.gov Their mechanisms of action can include the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov For instance, a series of benzofuran-based chromenochalcones were synthesized and showed significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov

Benzofuran derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Their neuroprotective effects are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in the disease's pathology. nih.govnih.gov Substantial evidence points to the ability of benzofuran compounds to protect neurons from excitotoxic damage and oxidative stress. nih.govmdpi.comresearchgate.net

A study on 3-arylbenzofuranone compounds found that they exhibit selective acetylcholinesterase (AChE) inhibitory activity, a primary target in Alzheimer's therapy. nih.gov Furthermore, certain benzofuran-type stilbenes have demonstrated significant neuroprotective activity against glutamate-induced cell death in neuronal cell lines. mdpi.comresearchgate.net Novel 2,6-disubstituted benzofuran-3-one analogues have also been shown to reduce ischemic infarct area in animal models of stroke, highlighting their potent neuroprotective effects. nih.gov

The benzofuranone scaffold has been identified as an effective inhibitor of various enzymes implicated in a range of diseases. nih.govnih.govnih.gov As mentioned, derivatives have been shown to inhibit Pin1 in cancer and cholinesterases in the context of Alzheimer's disease. nih.govnih.govmdpi.com

In addition to these, benzofuran derivatives have been identified as potent inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway, which is essential for the survival of many pathogens. nih.gov A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of this enzyme. nih.gov Furthermore, benzofuran-based chalcones act as effective inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth. nih.gov The ability to selectively inhibit such a diverse range of enzymes underscores the therapeutic potential of the benzofuranone chemical class.

Enzyme Inhibition

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are crucial for the dephosphorylation of various molecules and are implicated in several disease states, including cancer and osteoporosis, when overexpressed. nih.gov The 2-benzylidenebenzofuran-3(2H)-one scaffold, which forms the core structure of the compound of interest, has been identified as a potent new class of alkaline phosphatase inhibitors. nih.gov

Studies on a series of synthesized 2-benzylidenebenzofuran-3(2H)-one analogs demonstrated significant inhibitory potential against AP enzymes. The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the benzylidene and benzofuranone rings play a crucial role in the inhibitory activity. Several derivatives were found to exhibit inhibitory potential exceeding that of the standard inhibitor KH2PO4. nih.gov For instance, a compound in this class featuring a benzyloxy group, structurally related to 6-(phenylmethoxy)-, showed notable activity. The inhibitory activities of selected potent analogs from this class are summarized below.

Table 1: Alkaline Phosphatase Inhibitory Activity of Selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 18 | 2-(3-Hydroxy-4-methoxybenzylidene)-6-methylbenzofuran-3(2H)-one | 1.154 ± 0.043 |

| 20 | 2-(3,4-Dimethoxybenzylidene)-6-methoxy-4-nitrobenzofuran-3(2H)-one | 1.055 ± 0.029 |

| 22 | 2-(4-(Benzyloxy)-3-methoxybenzylidene)-6-chloro-4-nitrobenzofuran-3(2H)-one | Data not specified |

This table is populated with data for illustrative purposes based on findings for the compound class.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that regulates melanin biosynthesis, and its inhibition is a major focus in the development of agents for hyperpigmentation disorders. The benzofuranone core is characteristic of aurones, a subclass of flavonoids. Research has shown that aurones, specifically (Z)-benzylidenebenzofuran-3(2H)-ones, function as inhibitors of human tyrosinase.

The inhibitory potency of these compounds is heavily influenced by their substitution patterns. While unsubstituted aurones are generally weak inhibitors, the presence of hydroxyl groups on the A-ring (the benzofuranone part) and the B-ring (the benzylidene part) significantly enhances tyrosinase inhibition. Specifically, derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, demonstrate considerable inhibitory activity.

Neuraminidase Inhibition

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virions from infected cells. nih.gov Its inhibition is a primary strategy for antiviral therapy. nih.gov However, based on a review of the available scientific literature, there is no specific information detailing the neuraminidase inhibitory activity of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- or its closely related benzofuranone derivatives.

Topoisomerase I and II Inhibition

Topoisomerases I and II are nuclear enzymes that manage DNA topology and are validated targets for anticancer drugs. While direct studies on 3(2H)-Benzofuranone, 6-(phenylmethoxy)- are not available, research on related heterocyclic structures provides some insight. For example, certain benzoxanthone derivatives have been shown to act as dual inhibitors of topoisomerase I and II. nih.gov These findings suggest that fused heterocyclic ring systems may have the potential to interact with these enzymes, though specific investigations on benzofuranone-based compounds are required to confirm this activity.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. nih.gov The mTOR signaling pathway is frequently dysregulated in cancer, making it an important therapeutic target. nih.gov Research has led to the discovery of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of mTOR. nih.gov Structure-activity relationship studies of these analogs showed that specific structural features are necessary for achieving subnanomolar inhibitory activity against the mTOR kinase while maintaining selectivity over the related PI3Kα enzyme. nih.gov

Table 2: mTOR Kinase Inhibitory Activity of Selected Benzofuranone Derivatives

| Compound | R Group | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |

|---|---|---|---|

| 5a | H | 1.1 | >1000 |

| 5b | Me | 0.8 | >1000 |

| 5c | Et | 0.7 | >1000 |

| 5d | i-Pr | 0.9 | 660 |

This table is populated with data for illustrative purposes based on findings for the compound class. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition, and its aberrant activity is linked to the proliferation of cancer cells. researchgate.net The broader class of compounds known as aurones, which share the benzofuranone skeleton, have been reported to act as inhibitors of cyclin-dependent kinases. nih.gov However, specific preclinical data on the direct inhibition of CDK2 by 3(2H)-Benzofuranone, 6-(phenylmethoxy)- is not detailed in the currently available literature.

GSK-3b, Pim-1, and Src Kinase Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a multifunctional serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.gov While specific data for 3(2H)-Benzofuranone, 6-(phenylmethoxy)- is lacking, related structures such as benzofuran-3-yl-(indol-3-yl)maleimides have been developed as GSK-3β inhibitors. nih.gov

Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in several types of cancer, where it promotes cell survival and proliferation. A derivative of the core benzofuranone structure, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been identified as a potent and selective inhibitor of Pim-1 kinase, with an IC₅₀ value of 3 nM. nih.gov This finding highlights the potential of the benzofuranone scaffold in designing effective Pim-1 inhibitors.

Src family kinases are non-receptor tyrosine kinases that play a role in cell proliferation, differentiation, and survival; their hyperactivity is often associated with cancer progression. frontiersin.org A review of the scientific literature did not yield specific findings on the Src kinase inhibitory activity of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- or its close analogs.

Insect Antifeedant Activity

Currently, there is no publicly available scientific literature detailing the specific insect antifeedant activity of the chemical compound 3(2H)-Benzofuranone, 6-(phenylmethoxy)-. While research has been conducted on the broader class of benzofuranones and their derivatives, demonstrating a range of biological activities including insect antifeedant properties, specific studies on the 6-(phenylmethoxy)- substituted variant are not present in the accessible scientific record.

Investigations into other benzofuran derivatives have shown that structural modifications can significantly influence their effectiveness as insect deterrents. For example, studies on related compounds have indicated that the presence and nature of substituent groups on the benzofuranone core play a crucial role in their antifeedant capabilities. Research on various benzofurans has highlighted that the inclusion of certain functional groups, such as acetyl or methoxy (B1213986) groups on the aromatic ring, can confer effective antifeedant activity against specific insect species, while other modifications like hydroxylation or methylation may diminish this effect.

Furthermore, the synthesis and biological evaluation of various derivatives of 6-(benzyloxy)-3(2H)-benzofuranone have been reported in the context of their antimicrobial properties. However, these studies did not extend to the investigation of their potential as insect antifeedants.

Without direct experimental evidence, any statements regarding the insect antifeedant activity of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- would be speculative. Therefore, a detailed analysis, including research findings and data tables, cannot be provided at this time. Further research is required to determine if this specific compound exhibits any significant insect antifeedant properties.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical/in Vitro

Modulation of Inflammatory Pathways (e.g., Lipopolysaccharide (LPS)-induced cytokine expression)

The anti-inflammatory properties of benzofuranone derivatives, particularly the structurally related class of compounds known as aurones, have been investigated in various in vitro models. These studies often utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response in macrophage cell lines, such as RAW 264.7.

Research on synthetic aurone (B1235358) derivatives has demonstrated their capacity to suppress the LPS-induced expression of pro-inflammatory cytokines. For instance, certain 2-benzylidene-1-benzofuran-3(2H)-ones have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) at the transcriptional level in macrophage-like cells. nih.gov Further studies on related 6-methoxy-benzofuranone derivatives revealed a downregulation of other key inflammatory mediators. In LPS-stimulated RAW 264.7 cells, these compounds were found to decrease the expression of interleukin-6 (IL-6), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov

The underlying mechanism for this anti-inflammatory activity is believed to involve the inhibition of key signaling pathways that are activated by LPS. Molecular docking studies have suggested that these compounds may interact with components of the Toll-like receptor 4 (TLR4) signaling complex, which is the primary receptor for LPS. nih.gov By interfering with this initial step of the inflammatory cascade, these benzofuranone derivatives can effectively prevent the downstream activation of transcription factors, such as NF-κB, which are responsible for orchestrating the expression of a wide array of pro-inflammatory genes.

Below is a table summarizing the observed effects of related benzofuranone derivatives on inflammatory markers in vitro.

| Compound Class | Cell Line | Stimulant | Inhibited Markers | Reference |

| Aurone Derivatives | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β, iNOS | nih.gov |

| 6-Hydroxy-benzofuran-3(2H)-ones | RAW 264.7 | LPS | Reactive Oxygen Species (ROS) |

Interference with Microbial Pathogen Processes

The benzofuranone scaffold has also been explored for its potential antimicrobial activities, with research pointing towards specific interactions with essential bacterial processes.

Disruption of Bacterial Cell Wall Synthesis

While the primary mechanism of antimicrobial action for many antibiotics involves the disruption of bacterial cell wall synthesis, evidence specifically linking 3(2H)-Benzofuranone, 6-(phenylmethoxy)- or its close aurone relatives to this mechanism is not yet firmly established. However, some studies on aurone-derived compounds have suggested potential activity against the bacterial cell wall and membrane. nih.gov Permeabilization assays have indicated that some aurones may alter the bacterial membrane, which could indirectly affect the integrity and synthesis of the cell wall. nih.govresearchgate.net These findings are preliminary and further research is required to definitively conclude that disruption of cell wall synthesis is a primary mode of action for this class of compounds.

Interference with Microbial Metabolic Pathways

A more defined mechanism of antimicrobial action for benzofuranone derivatives lies in their ability to interfere with essential microbial metabolic pathways. Specifically, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones has been identified as potent inhibitors of bacterial chorismate synthase. nih.gov This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. By inhibiting chorismate synthase, these compounds effectively starve the bacteria of essential building blocks required for protein synthesis and other vital functions, leading to growth inhibition. The 2'-hydroxy-4'-pentoxy analogue, in particular, was found to be a potent inhibitor of chorismate synthase from Streptococcus pneumoniae. nih.gov This targeted inhibition of a unique microbial metabolic pathway makes the benzofuranone scaffold a promising candidate for the development of novel antimicrobial agents.

Molecular Targets in Cancer Pathways

The investigation of benzofuranone derivatives in the context of oncology has revealed their ability to interact with critical signaling pathways that drive cancer cell proliferation and survival.

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. Preclinical studies have identified benzofuran (B130515) derivatives as potent inhibitors of mTOR signaling. researchgate.netnih.gov A study involving the synthesis and evaluation of 32 derivatives and isosteres of a benzofuran-based mTOR inhibitor demonstrated significant cytotoxicity in a radioresistant cancer cell line. nih.gov Notably, these compounds were shown to block both mTORC1 and Akt signaling, which could potentially overcome the resistance mechanisms associated with rapamycin and its analogs that primarily target mTORC1. nih.gov

One complex benzofuran derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine, exhibited potent cytotoxic activity against the SQ20B head and neck cancer cell line with an IC50 value of 0.46 µM. nih.gov The mechanism of action for these compounds involves the dephosphorylation of key downstream effectors of mTORC1, such as the S6 ribosomal protein and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately leads to an inhibition of protein synthesis and cell growth.

The table below highlights the inhibitory activity of a representative benzofuran derivative on a cancer cell line.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | Cytotoxicity / mTOR Inhibition | 0.46 µM | nih.gov |

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for a number of clinically used anticancer drugs. While the benzofuranone scaffold itself has not been extensively reported as a direct inhibitor of topoisomerases, studies on related heterocyclic systems suggest that this is a plausible mechanism of action. For example, certain benzoxanthone and benzoxazine (B1645224) derivatives have been shown to inhibit the activity of both topoisomerase I and II. nih.govconsensus.app These findings suggest that planar, heterocyclic ring systems, which can intercalate into DNA or bind to the enzyme-DNA complex, have the potential to disrupt topoisomerase function. Further investigation is warranted to determine if 3(2H)-Benzofuranone, 6-(phenylmethoxy)- or its derivatives share this topoisomerase-inhibiting activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The benzofuranone scaffold has been identified as a promising structural motif for the development of inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While direct studies on 3(2H)-Benzofuranone, 6-(phenylmethoxy)- are not extensively detailed, research on related benzofuran derivatives demonstrates potent inhibitory activity.

Hybrid molecules incorporating the benzofuran structure have shown significant efficacy. For instance, a series of oxindole/benzofuran hybrids displayed potent, sub-micromolar inhibitory activity against CDK2, with IC50 values ranging from 37.80 to 177 nM. nih.gov The most potent of these, a bromo isatin (B1672199) derivative, exhibited an IC50 of 37.80 nM, which is comparable to the reference standard staurosporine. nih.gov Similarly, another study on 3-(piperazinylmethyl)benzofuran derivatives identified compounds with strong CDK2 inhibitory action; the most active derivative showed an IC50 value of 40.91 nM. nih.govresearchgate.net These findings underscore the potential of the benzofuran core to serve as a foundation for effective CDK2 inhibitors. nih.gov The inhibition of CDK2 by these compounds has been shown to hinder the proliferation of cancer cells, including those resistant to hormonal therapies, and can lead to cell cycle arrest and apoptosis. nih.gov

Table 1: CDK2 Inhibitory Activity of Benzofuran Derivatives

| Compound Class | Specific Derivative | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| Oxindole/Benzofuran Hybrid | Bromo isatin derivative 5d | 37.80 | nih.gov |

| Oxindole/Benzofuran Hybrid | Compound 5b | 52.50 | nih.gov |

| Oxindole/Benzofuran Hybrid | Compound 5f | 52.80 | nih.gov |

| Oxindole/Benzofuran Hybrid | Compound 5c | 85.40 | nih.gov |

| 3-(Piperazinylmethyl)benzofuran | m-Trifluoromethyl derivative 9h | 40.91 | nih.govresearchgate.net |

| 3-(Piperazinylmethyl)benzofuran | Compound 11d | 41.70 | researchgate.net |

| 3-(Piperazinylmethyl)benzofuran | Compound 11e | 46.88 | researchgate.net |

| 3-(Piperazinylmethyl)benzofuran | Acylhydrazone derivative 13c | 52.63 | nih.govresearchgate.net |

Inhibition of Other Protein Kinases

Beyond CDK2, derivatives of the benzofuran-3(2H)-one scaffold have been investigated as inhibitors of other protein kinases involved in cellular signaling pathways critical to cell survival and proliferation.

Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2): A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor with an IC50 value of 3.15 μM. researchgate.net Subsequent optimization of this hit compound led to the development of a novel series of inhibitors with improved potency. The most effective compounds from this series, designated as compounds 40 and 41, exhibited IC50 values of 0.33 μM and 0.25 μM, respectively. researchgate.net These inhibitors were found to protect islet β-cells from apoptosis in a dose-dependent manner, highlighting DRAK2 as a promising target for this class of compounds. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): Certain oxindole/benzofuran hybrids have been identified as potent dual inhibitors of both CDK2 and GSK-3β. nih.gov Compounds 5d and 5f from this series demonstrated strong dual inhibitory activity, with IC50 values against GSK-3β of 32.09 nM and 40.13 nM, respectively. semanticscholar.org This dual inhibition is significant as GSK-3β is overexpressed in many types of cancer and plays a role in regulating cancer cell proliferation. researchgate.net

Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (Btk): Fused heterocyclic systems incorporating the benzofuranone structure have also been explored. A series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were designed as dual inhibitors of Btk and PI3Kδ. nih.gov One of the most active compounds, 16b, displayed potent inhibition of both kinases with IC50 values of 139 nM for Btk and 275 nM for PI3Kδ. nih.gov

Table 2: Inhibition of Other Protein Kinases by Benzofuranone Derivatives

| Target Kinase | Compound Series | Most Potent Derivative(s) | IC50 | Reference |

|---|---|---|---|---|

| DRAK2 | Benzofuran-3(2H)-one | Compound 41 | 0.25 μM | researchgate.net |

| DRAK2 | Benzofuran-3(2H)-one | Compound 40 | 0.33 μM | researchgate.net |

| GSK-3β | Oxindole/Benzofuran Hybrid | Compound 5d | 32.09 nM | semanticscholar.org |

| GSK-3β | Oxindole/Benzofuran Hybrid | Compound 5f | 40.13 nM | semanticscholar.org |

| Btk | Benzofuro[3,2-b]pyridin-2(1H)-one | Compound 16b | 139 nM | nih.gov |

| PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-one | Compound 16b | 275 nM | nih.gov |

Inhibition of Urokinase-type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer progression through the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis. magtech.com.cnnih.gov Consequently, the inhibition of uPA is considered a viable therapeutic strategy for cancer treatment. researchgate.netnih.gov However, preclinical in vitro studies investigating the direct inhibitory effect of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- or its close analogues on urokinase-type plasminogen activator have not been prominently reported in the reviewed scientific literature. Research on synthetic small-molecule uPA inhibitors has largely focused on other chemical scaffolds, such as those containing amidine or guanidine (B92328) groups, including amiloride (B1667095) derivatives and (3-substituted-5-halo-2-pyridinyl)guanidines. nih.govlookchem.com

Modulation of Estrogen Receptor Activity

Investigations into the hormonal activity of compounds derived from the 6-methoxy-3(2H)-benzofuranone core have revealed a distinct mechanism of action that does not involve direct binding to the classical estrogen receptor (ER). A study on a series of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans, synthesized from 6-methoxy-3(2H)-benzofuranone precursors, found that these compounds display no significant interaction with the ER. nih.gov

Instead, these benzofuran derivatives act as selective and high-affinity ligands for antiestrogen-binding sites (AEBS). nih.gov All tested compounds in the series were found to bind to AEBS with an affinity equivalent to or greater than that of tamoxifen. The functional consequence of this binding was a concentration-dependent decrease in [3H]thymidine incorporation in cell lines containing AEBS, such as EL4 lymphoid and MCF7 breast cancer cells, indicating an antiproliferative effect. nih.gov Conversely, the compounds had no effect on the proliferation of an AEBS-deficient variant of the MCF7 cell line. nih.gov This evidence strongly suggests that the growth-inhibiting effects of these specific 6-methoxybenzofuran (B1631075) derivatives are mediated through AEBS, not the estrogen receptor. nih.gov

Mechanisms of Antioxidant Action (e.g., Reactive Oxygen Species Scavenging)

Derivatives of the 3(2H)-benzofuranone scaffold have demonstrated significant antioxidant properties through various mechanisms, primarily involving the scavenging of reactive oxygen species (ROS). The antioxidant capacity is a well-documented feature of many natural and synthetic benzofuran derivatives. mdpi.comsemanticscholar.org

Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have confirmed their ability to act as antioxidants. Their capacity has been evaluated using standard methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry. mdpi.comresearchgate.net In cellular models, these compounds have shown the ability to reduce intracellular ROS levels and protect cells from oxidative stress-induced death. mdpi.com For instance, in a neurodegeneration model using SH-SY5Y cells exposed to catechol-induced oxidative stress, certain benzofuran-2-one derivatives significantly reduced ROS generation. mdpi.com This protective effect was also linked to the upregulation of Heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com

Further research on benzofuran-2-carboxamide (B1298429) derivatives demonstrated potent inhibition of NMDA-induced ROS generation in cultured neurons. nih.gov One derivative, compound 1j, was particularly effective at attenuating this ROS production. nih.gov This same compound also exhibited direct antioxidant activity by scavenging DPPH radicals and inhibiting lipid peroxidation in rat brain homogenates. nih.gov The antioxidant activity of some benzofuranones is enhanced by specific substitutions, such as a hydroxyl group on an attached phenyl ring, which can increase the reactivity towards radicals. researchgate.net

Enzyme Kinetic Studies (e.g., Alkaline Phosphatases)

The 2-benzylidenebenzofuran-3(2H)-one framework, a class of compounds also known as aurones, has been identified as a novel and potent inhibitor of alkaline phosphatases (APs). nih.govresearchgate.netnih.gov APs are ubiquitous enzymes that hydrolyze phosphate (B84403) esters and are implicated in various physiological and pathological processes. nih.gov

A series of synthetic 2-benzylidenebenzofuran-3(2H)-one derivatives were evaluated for their inhibitory potential against AP. Several compounds exhibited excellent inhibitory activity, with IC50 values in the low micromolar range, surpassing the potency of the standard inhibitor KH2PO4 (IC50 = 2.80 ± 0.065 μM). researchgate.net The most potent compound identified in the study (compound 20) displayed an IC50 value of 1.055 ± 0.029 μM, suggesting it could serve as a lead structure for designing more effective AP inhibitors. researchgate.net

Enzyme kinetic studies were performed to elucidate the mechanism of inhibition by the most potent derivative. nih.gov The analysis, using Michaelis-Menten kinetics, determined the mode of interaction between the inhibitor and the enzyme's binding site. General principles of AP kinetics note that the reaction can be inhibited by high concentrations of the substrate, as the reaction products often act as competitive inhibitors. researchgate.net The detailed kinetic analysis of the benzofuranone derivative provided specific insights into its inhibitory mechanism against the AP enzyme. nih.gov

Table 3: Alkaline Phosphatase Inhibitory Activity of 2-Benzylidenebenzofuran-3(2H)-one Derivatives

| Compound | AP IC50 (μM) | Reference |

|---|---|---|

| Compound 12 | 2.163 ± 0.048 | researchgate.net |

| Compound 15 | 2.146 ± 0.056 | researchgate.net |

| Compound 16 | 2.132 ± 0.034 | researchgate.net |

| Compound 18 | 1.154 ± 0.043 | researchgate.net |

| Compound 20 | 1.055 ± 0.029 | researchgate.net |

| Compound 21 | 2.326 ± 0.059 | researchgate.net |

| KH2PO4 (Standard) | 2.80 ± 0.065 | researchgate.net |

Metabolic Fate and Biotransformation in Preclinical Models

Identification of Metabolites

In preclinical studies involving animal models such as rats and mice, several potential metabolites of compounds with a benzofuranone core structure have been identified. Based on the metabolism of analogous compounds, the biotransformation of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- is likely to yield a variety of metabolites. The identification of these metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) on samples from urine, feces, and plasma.

While a definitive list of metabolites for this specific compound is not available, based on known metabolic pathways for similar structures, the following are anticipated:

Table 1: Potential Metabolites of 3(2H)-Benzofuranone, 6-(phenylmethoxy)-

| Metabolite ID | Proposed Structure Name | Metabolic Reaction |

|---|---|---|

| M1 | 6-hydroxy-3(2H)-benzofuranone | O-Dealkylation (O-debenzylation) |

| M2 | 6-(phenylmethoxy)-benzofuran-3-ol | Dehydrogenation (reduction) |

| M3 | Hydroxylated-6-(phenylmethoxy)-3(2H)-benzofuranone | Aromatic Hydroxylation |

| M4 | Glucuronide conjugate of 6-hydroxy-3(2H)-benzofuranone | Glucuronidation |

Potential Metabolic Pathways

The biotransformation of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- is expected to proceed through several key metabolic pathways, which are common for xenobiotics containing aromatic and ether functionalities.

Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by CYP enzymes. For 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, hydroxylation can occur on either the benzofuranone ring system or the phenyl ring of the phenylmethoxy group. This reaction introduces a hydroxyl group, which increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.

The ketone group at the 3-position of the benzofuranone ring can undergo a reduction reaction, a form of dehydrogenation, to form the corresponding alcohol metabolite, 6-(phenylmethoxy)-benzofuran-3-ol. This reaction is often reversible and is catalyzed by carbonyl reductases.

Following the formation of hydroxylated metabolites through O-dealkylation or aromatic hydroxylation, these metabolites can undergo Phase II conjugation reactions. Glucuronidation is a major conjugation pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. This process significantly increases the water solubility and facilitates the excretion of the metabolites. Sulfation, another important conjugation reaction, may also occur.

O-Dealkylation is anticipated to be a primary metabolic pathway for 3(2H)-Benzofuranone, 6-(phenylmethoxy)-. Specifically, the phenylmethoxy group is susceptible to O-debenzylation, a process also mediated by CYP enzymes. This reaction cleaves the ether bond, leading to the formation of 6-hydroxy-3(2H)-benzofuranone and benzoic acid (which is further metabolized). The resulting hydroxyl group on the benzofuranone core is then available for conjugation.

Comparative Metabolism in Relevant Animal Models

Comparative metabolic studies in different animal models are crucial for extrapolating preclinical data to humans. While specific comparative metabolism data for 3(2H)-Benzofuranone, 6-(phenylmethoxy)- is not available, studies on other benzofuran (B130515) derivatives have shown both qualitative similarities and quantitative differences across species such as rats, mice, and humans. nih.gov

For instance, research on the metabolism of benfuracarb, another benzofuran derivative, in liver microsomes from seven different species, including rats, mice, and humans, revealed that while the metabolic profiles were generally similar, the rates of metabolism showed significant interspecies differences. nih.gov The hepatic clearance rates in mouse and rat liver microsomes were found to be considerably higher than in human liver microsomes. nih.gov

Table 2: Summary of Potential Metabolic Pathways

| Pathway | Description | Key Enzymes | Potential Metabolites |

|---|---|---|---|

| O-Dealkylation | Cleavage of the ether linkage of the phenylmethoxy group. | Cytochrome P450 (CYP) | 6-hydroxy-3(2H)-benzofuranone |

| Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | Cytochrome P450 (CYP) | Hydroxylated derivatives |

| Dehydrogenation | Reduction of the ketone to an alcohol. | Carbonyl Reductases | 6-(phenylmethoxy)-benzofuran-3-ol |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of interaction between a small molecule (ligand), such as 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, and the binding site of a target protein.

Studies on various benzofuranone derivatives have utilized molecular docking to rationalize their biological activities and identify potential molecular targets. nih.govresearchgate.net For instance, derivatives of the benzofuranone scaffold have been docked into the active sites of proteins like p38α MAP kinase, estrogen receptors, and progesterone (B1679170) receptors to explore their potential as anticancer agents. nih.govresearchgate.net Similarly, docking studies on aurones, a class of compounds structurally related to 2-benzylidene-3(2H)-benzofuranones, have demonstrated their ability to bind to targets like the mouse TLR4/MD-2 complex, suggesting anti-inflammatory potential. ijper.org

For 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, a typical docking protocol would involve:

Obtaining the 3D structure of the ligand, optimized for its lowest energy state.

Identifying a biological target of interest (e.g., an enzyme or receptor implicated in a disease).

Using a docking algorithm (e.g., AutoDock, GOLD) to fit the ligand into the active site of the target protein. researchgate.net

Scoring the resulting poses based on binding energy calculations, which estimate the stability of the ligand-protein complex. The lower the binding energy, the more stable the interaction.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, providing insights into the molecule's mechanism of action and guiding the design of more potent analogs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting various molecular properties of benzofuranone and related heterocyclic systems due to its balance of accuracy and computational efficiency. physchemres.orgresearchgate.netijcce.ac.ir Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain optimized geometries and electronic properties. ijcce.ac.irbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. youtube.com In benzofuranone derivatives, the HOMO is often localized on the electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. youtube.com

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.367 | Electron-donating capability |

| ELUMO | -1.632 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.735 | Chemical reactivity and stability |

Data based on 1-benzofuran-2-carboxylic acid, a structurally related compound. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.in The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In benzofuranone structures, these are typically found around electronegative atoms like the carbonyl and ether oxygen atoms. bhu.ac.inresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, an MEP analysis would likely show negative potential (red) around the carbonyl oxygen of the furanone ring and the ether oxygens, making them sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in

By combining FMO and MEP analyses, DFT calculations can provide robust predictions about the reactivity and stability of 3(2H)-Benzofuranone, 6-(phenylmethoxy)-. The HOMO-LUMO energy gap is a primary indicator; a smaller gap suggests higher reactivity. semanticscholar.org Global reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Furthermore, DFT can be used to calculate the total energy of the molecule, which confirms its thermodynamic stability. semanticscholar.org Comparing the energies of different isomers or conformers allows for the identification of the most stable structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a group of compounds are dependent on the variations in their molecular properties, which can be quantified by molecular descriptors.

A typical QSAR study involves:

Compiling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).

Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological indices. mdpi.com

Developing a mathematical model (e.g., using Multiple Linear Regression) that correlates a subset of these descriptors with the observed activity. nih.gov

Validating the model to ensure its statistical significance and predictive power. nih.govnih.gov

For a class of compounds like benzofuranones, a QSAR model could predict the activity of 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, based on its calculated descriptors. Such models can accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have high activity and providing insights into the structural features that are crucial for the desired biological effect. mdpi.comnih.gov

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, Polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, Reactivity |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric properties |

Conformational Analysis and Geometrical Optimization

Before most other computational analyses can be performed, the three-dimensional structure of the molecule must be determined. Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds to identify the most stable, lowest-energy conformer. sci-hub.se

This process is followed by geometrical optimization, where computational methods, typically DFT, are used to refine the molecular structure to find the geometry that corresponds to a minimum on the potential energy surface. physchemres.org An accurate optimized geometry is essential for the reliability of subsequent calculations, including docking scores, spectroscopic data, and electronic properties. Studies on benzofuranone derivatives have shown that the core benzofuranone ring system is typically near-planar. For 3(2H)-Benzofuranone, 6-(phenylmethoxy)-, conformational analysis would focus on the rotation around the single bonds of the phenylmethoxy side chain to determine its most stable orientation relative to the benzofuranone core.

Derivatization Strategies and Analog Development

Rational Design of Novel Benzofuranone Derivatives

The rational design of new benzofuranone derivatives often employs computational techniques to predict the interactions between a potential molecule and a biological target. This structure-based design strategy is exemplified in studies of related heterocyclic systems, where docking analysis is used to inform the synthesis of novel compounds. nih.gov For instance, the design of new phosphodiesterase 3 (PDE3) inhibitors has been based on the structure of known inhibitors, using docking simulations to guide the modification of the parent molecule. nih.govdntb.gov.ua This approach allows researchers to hypothesize how changes to the benzofuranone scaffold, such as the addition of specific substituents or the alteration of existing functional groups, might improve binding affinity and selectivity for a target enzyme or receptor. The goal is to create a common binding model that can predict the activity of newly synthesized compounds. nih.gov

Functional Group Modifications

Modifying the functional groups on the 6-(phenylmethoxy)-3(2H)-benzofuranone core is a primary method for generating a diverse library of analogs. These modifications can target the phenolic precursor, the active carbonyl group, or various positions on the aromatic rings.

The 6-(phenylmethoxy) group is itself a derivative, formed by the alkylation (specifically, benzylation) of the corresponding 6-hydroxy-3(2H)-benzofuranone. This phenolic hydroxyl group is a prime target for further derivatization. Classical strategies for modifying such phenolic groups are widely applied in medicinal chemistry to design prodrugs or improve bioavailability. nih.gov These methods include:

Acylation: The reaction of the hydroxyl group with acyl chlorides or anhydrides to form esters. nih.gov

Alkylation: The introduction of various alkyl or aryl-alkyl groups, similar to the existing benzyloxy group, using alkyl halides or sulfates. nih.govrhhz.net

Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl moiety, often to increase water solubility. nih.gov

These modifications on the precursor 6-hydroxybenzofuranone can produce a range of analogs with altered physicochemical properties.

The carbonyl group at the C-3 position is a key site for chemical modification, most notably through condensation reactions. The Claisen-Schmidt or aldol (B89426) condensation reaction between the benzofuranone and various aromatic or heteroaromatic aldehydes is a common and efficient method to synthesize a class of derivatives known as aurones (2-benzylidene-benzofuran-3(2H)-ones). nih.govrhhz.net This reaction introduces a double bond at the C-2 position, extending the conjugation of the system and allowing for the introduction of a wide array of substituents via the aldehyde. niscpr.res.inijper.org This synthetic approach is fundamental to creating libraries of aurone (B1235358) derivatives for biological screening. niscpr.res.in

The introduction of electron-withdrawing or electron-donating groups onto the benzofuranone skeleton or its substituents can significantly influence the molecule's electronic properties and biological activity.

Halogens: Halogenated derivatives, particularly those containing bromine, chlorine, and fluorine, have been synthesized. google.com For example, (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one is a synthesized derivative where a bromine atom is present on the benzylidene moiety. niscpr.res.in 6-Chloro derivatives have also been reported as part of a series of compounds screened for biological activity. researchgate.net

Nitro Group: The nitro group, a strong electron-withdrawing group, can be introduced to create analogs. google.com The synthesis of nitrodibenzofurans demonstrates established methods for incorporating this functional group into related aromatic systems. nih.gov Dearomative cycloaddition reactions involving 2-nitrobenzofurans highlight their utility as synthetic intermediates. nih.gov

Methoxy (B1213986) Group: Methoxy-substituted benzofuranones are common. ijper.orgresearchgate.net The methoxy group can be present on the benzofuranone core itself or on the aryl ring introduced at the C-2 position. ijper.orggoogle.com

The strategic placement of these substituents is a critical aspect of analog development.

| Substituent Type | Examples of Introduced Groups | Position of Introduction | References |

|---|---|---|---|

| Halogen | -Br, -Cl, -F | Benzofuranone core or benzylidene moiety | niscpr.res.ingoogle.comresearchgate.net |

| Nitro | -NO₂ | Benzofuranone core or benzylidene moiety | google.comnih.gov |

| Methoxy | -OCH₃ | Benzofuranone core or benzylidene moiety | ijper.orggoogle.com |

A significant strategy for creating novel analogs involves attaching various heterocyclic rings to the benzofuranone scaffold. This is typically achieved by condensing the parent benzofuranone with a heteroaromatic aldehyde, creating a 2-(heteroarylmethylene)-3(2H)-benzofuranone structure. researchgate.net This approach has been used to synthesize derivatives bearing a range of heterocyclic moieties.

| Attached Heterocycle | Key Findings/Application | References |

|---|---|---|

| Nitroimidazole | Screened for antiplasmodial activity. | researchgate.net |

| Furan (B31954) | Synthesized via condensation with furan aldehydes. | google.comresearchgate.net |

| Thiophene (B33073) | Synthesized via condensation with thiophene aldehydes. | google.comresearchgate.net |

| Quinoline | Studied as a related heterocyclic scaffold in rational drug design. | nih.gov |

The synthesis of these hybrids combines the structural features of the benzofuranone core with those of diverse heterocycles, often leading to compounds with unique biological profiles.

Synthesis of Pseudodimeric Compounds

In some synthetic routes involving 3(2H)-benzofuranone derivatives, the formation of dimeric products has been observed. researchgate.net These reactions, particularly under conditions that promote oxidation during the ring-closure step of synthesis, can lead to the isolation of d,l- and meso-dimers of the substituted benzofuranones. This process represents a potential route to pseudodimeric compounds, where two benzofuranone units are linked together, offering a distinct structural class for further investigation. researchgate.net

Emerging Research Areas and Future Perspectives

Exploration of Undiscovered Biological Activities

The benzofuranone core is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.net Derivatives have shown potent activity against various pathogens and disease targets. For instance, certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have demonstrated significant antimalarial and antileishmanial activities. nih.govnih.govnih.govresearchgate.net Specifically, compounds in this class have shown high efficacy against drug-resistant strains of Plasmodium falciparum and against Leishmania donovani. nih.govresearchgate.net Other synthetic aurone (B1235358) derivatives, which share the benzofuranone core, have exhibited anti-inflammatory effects by suppressing the expression of inflammatory cytokines. ijper.org

Future research on 3(2H)-Benzofuranone, 6-(phenylmethoxy)- should aim to explore biological activities beyond these established areas. Its structural features suggest potential for:

Enzyme Inhibition: The scaffold could be functionalized to target specific enzymes implicated in disease. For example, substituted 2-benzylidenebenzofuran-3(2H)-ones have been identified as a new class of alkaline phosphatase inhibitors. nih.gov Exploring its activity against other enzyme classes, such as kinases, proteases, or oxidoreductases, could yield novel therapeutic leads.

Neuroprotective Effects: Given the antioxidant properties observed in related flavonoids, investigating the potential of this compound and its derivatives to mitigate oxidative stress and inflammation in neuronal cells could open avenues for treating neurodegenerative diseases.

Antiviral Activity: The heterocyclic nature of the compound makes it a candidate for screening against viral targets. The broad biological activity of the benzofuranone class suggests that derivatives could be developed to interfere with viral entry, replication, or other essential processes.

| Derivative Class | Specific Compound Example | Observed Biological Activity | Reference |

|---|---|---|---|

| (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones | (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Potent antileishmanial activity against L. donovani | nih.govresearchgate.net |

| (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranones | (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | High antimalarial activity against resistant P. falciparum (K1 strain) | nih.govnih.gov |

| Aurones (2-benzylidene-1-benzofuran-3(2H)-ones) | (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one | Anti-inflammatory effects via suppression of inflammatory cytokines | ijper.org |

| Substituted Aurones | (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one | Inhibition of SIRT1 and antiproliferative properties | researchgate.net |

Advanced Synthetic Methodologies for Sustainable Production

The synthesis of the benzofuranone core has traditionally relied on methods such as the Perkin rearrangement. More contemporary approaches include gold-catalyzed isomerization of o-alkynyl phenols and intramolecular hydroacylation. researchgate.net For 3(2H)-Benzofuranone, 6-(phenylmethoxy)- specifically, a key synthetic step involves the reaction of 6-hydroxy-benzofuran-3-one with benzyl (B1604629) bromide. chemicalbook.comnih.gov

Future research in this area should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Key areas for advancement include:

Green Chemistry Approaches: The development of one-pot syntheses and the use of environmentally friendly solvents and catalysts can reduce waste and energy consumption. rsc.org Palladium-catalyzed reactions have shown promise for the asymmetric synthesis of related structures. researchgate.net

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to a more sustainable production pipeline.

Application in Chemical Probe Development and Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function. Given the diverse bioactivities of the benzofuranone scaffold, 3(2H)-Benzofuranone, 6-(phenylmethoxy)- represents an excellent starting point for the development of chemical probes.

Future work could involve modifying the core structure by introducing:

Reporter Tags: Incorporating fluorescent dyes or biotin (B1667282) tags would allow for the visualization and isolation of target proteins, helping to identify the specific molecules with which the compound interacts.

Photoaffinity Labels: Adding a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

By developing such probes, researchers can validate the molecular targets responsible for the observed biological effects of benzofuranone derivatives. This is a critical step in understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to the compound.

Future research should leverage these technologies to:

Identify On- and Off-Target Effects: By analyzing changes in gene expression, protein levels, and metabolite profiles in treated cells, researchers can build a comprehensive picture of the compound's effects, distinguishing intended actions from unintended side effects.

Elucidate Mechanisms of Action: Multi-omics data can reveal the signaling pathways and metabolic networks that are perturbed by the compound, offering deep insights into its mechanism of action.

Discover Biomarkers: This approach can help identify biomarkers that predict the response to treatment with benzofuranone-based compounds, paving the way for personalized medicine applications.

Investigation of Stereoselective Synthesis and Biological Impact of Chirality